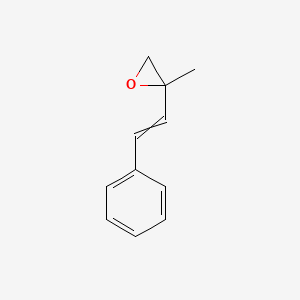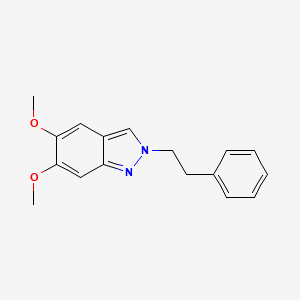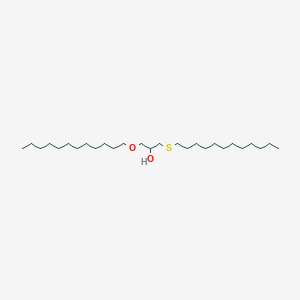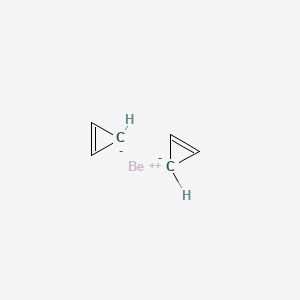
beryllium;cyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium;cyclopropene is a compound that combines the unique properties of beryllium, a lightweight and strong alkaline earth metal, with cyclopropene, a highly strained cyclic alkene. Cyclopropene consists of three carbon atoms joined in a ring with one double bond, making it a fascinating chemical entity with several intriguing properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropene derivatives typically involves the reaction of carbenes with alkenes or cycloalkenes. Carbenes, such as methylene, react with the double bond in alkenes to form cyclopropane structures . For beryllium;cyclopropene, the synthesis may involve the use of beryllium-containing reagents in conjunction with cyclopropene precursors. One common method is the reaction of beryllium halides with cyclopropene under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product. The use of advanced techniques, such as microwave-assisted synthesis, can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Beryllium;cyclopropene can undergo various types of chemical reactions, including:
Oxidation: Beryllium can be oxidized to form beryllium oxide (BeO) when exposed to oxygen.
Reduction: Reduction reactions may involve the conversion of beryllium ions back to metallic beryllium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxygen, chlorine, and bromine for oxidation reactions.
Reducing agents: Hydrogen gas for reduction reactions.
Substitution reagents: Carbenes and other electrophilic reagents for substitution reactions.
Major Products
The major products formed from these reactions include beryllium oxide, beryllium halides, and various substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Beryllium;cyclopropene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of beryllium;cyclopropene involves the interaction of the cyclopropene ring with various molecular targets. The strained nature of the cyclopropene ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The formation of carbenes and their subsequent reactions with alkenes to form cyclopropane structures is a key aspect of its reactivity . Additionally, the presence of beryllium can influence the reactivity and stability of the compound, contributing to its unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to beryllium;cyclopropene include:
Cyclopropane: A simple three-membered ring alkane with high reactivity due to ring strain.
Cyclopropene: The parent compound with a double bond in the three-membered ring.
Beryllium oxide: A compound formed from the oxidation of beryllium.
Uniqueness
This compound is unique due to the combination of beryllium’s properties with the strained cyclopropene ring
Propiedades
Número CAS |
60489-99-8 |
|---|---|
Fórmula molecular |
C6H6Be |
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
beryllium;cyclopropene |
InChI |
InChI=1S/2C3H3.Be/c2*1-2-3-1;/h2*1-3H;/q2*-1;+2 |
Clave InChI |
PNRIKQWHNOSIOI-UHFFFAOYSA-N |
SMILES canónico |
[Be+2].[CH-]1C=C1.[CH-]1C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



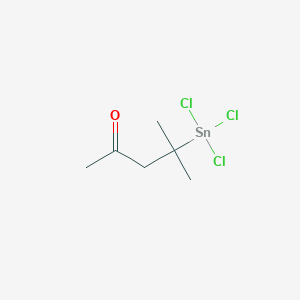
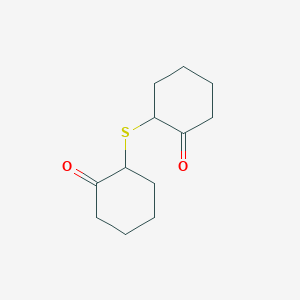
![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)
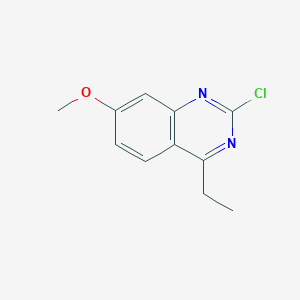
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)

![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)

